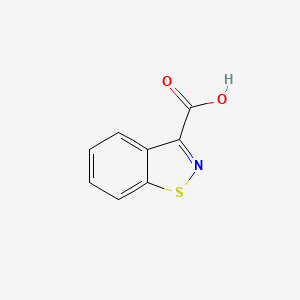

1,2-Benzisothiazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-benzothiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTORKRBAIRTBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193992 | |

| Record name | 1,2-Benzisothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40991-34-2 | |

| Record name | 1,2-Benzisothiazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40991-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040991342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzothiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Benzisothiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-benzisothiazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a reliable synthetic pathway, presents key quantitative data in a structured format, and outlines the methodologies for thorough characterization.

Synthesis of this compound

A known method for the synthesis of this compound involves a two-step process starting from benzo[b]thiophene-2,3-dione. The initial step is the formation of the intermediate, 1,2-benzisothiazole-3-carboxamide, which is subsequently hydrolyzed to yield the final carboxylic acid product.[1]

Synthetic Pathway

The overall synthetic scheme is presented below:

Experimental Protocols

Step 1: Synthesis of 1,2-Benzisothiazole-3-carboxamide [1]

-

A cooled solution of benzo[b]thiophene-2,3-dione (4.9 g, 0.03 mol) in concentrated aqueous ammonia is prepared.

-

To this solution, hydrogen peroxide (10 mL) is added dropwise.

-

A colorless precipitate forms rapidly.

-

The precipitate is collected by filtration.

-

The collected solid is crystallized from water to yield 1,2-benzisothiazole-3-carboxamide.

Step 2: Synthesis of this compound [1]

-

The 1,2-benzisothiazole-3-carboxamide (3.5 g) from the previous step is heated with a 2 M sodium hydroxide solution (40 mL) for approximately 15 minutes. The evolution of ammonia gas should be observable during this period.

-

The reaction mixture is then cooled.

-

Acidification of the cooled mixture results in the precipitation of a solid.

-

The solid is collected and crystallized from water to yield this compound.

Quantitative Data for Synthesis

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |

| 1,2-Benzisothiazole-3-carboxamide | Benzo[b]thiophene-2,3-dione | aq. NH3, H2O2 | 66 | 134 | [1] |

| This compound | 1,2-Benzisothiazole-3-carboxamide | 2 M NaOH | 85 | 143 | [1] |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.

Characterization Workflow

The logical workflow for the characterization of the final product is outlined below:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the benzene ring. A broad singlet for the carboxylic acid proton would likely appear far downfield (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the aromatic carbons, a signal for the quaternary carbon of the isothiazole ring, and a characteristic signal for the carboxylic acid carbonyl carbon, typically in the range of 165-185 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the carboxylic acid functional group:

-

A broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid carbonyl group, typically between 1680 and 1710 cm⁻¹ for aromatic acids.

-

C-O stretching and O-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (179.20 g/mol ).[3] Fragmentation patterns would involve the loss of the carboxyl group and other characteristic cleavages of the heterocyclic ring system.

Comparative Spectroscopic Data for 1,2-Benzisothiazol-3(2H)-one

| Technique | Data for 1,2-Benzisothiazol-3(2H)-one |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.08 (d, 1H), 7.65 (d, 1H), 7.43 (t, 1H), 7.26 (t, 1H). |

| ¹³C NMR | δ (ppm): Signals corresponding to the aromatic and heterocyclic carbons. |

| IR Spectrum | Characteristic peaks for the amide C=O stretch and N-H stretch. |

Note: The specific peak assignments and multiplicities for the ¹H NMR of 1,2-benzisothiazol-3(2H)-one can be found in publicly available spectral databases.

References

A Technical Guide to the Physicochemical Properties of 1,2-Benzisothiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,2-benzisothiazole-3-carboxylic acid (CAS No: 40991-34-2). Due to the limited availability of experimental data for this specific compound, this document also presents data for the structurally related and industrially significant compound, 1,2-benzisothiazol-3(2H)-one (BIT), for comparative purposes. Furthermore, this guide details the standard experimental protocols required to determine key physicochemical parameters, offering a framework for the complete characterization of this and other novel compounds.

Introduction

This compound is an organic compound featuring a fused benzene and isothiazole ring system with a carboxylic acid group at the 3-position. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science. Understanding the physicochemical properties of this molecule is fundamental for predicting its behavior in biological systems, designing drug delivery systems, and developing synthetic pathways. This guide serves as a resource for researchers by consolidating the available data and outlining the necessary experimental procedures for a thorough characterization.

Physicochemical Properties

Experimental data on this compound is sparse in publicly accessible literature. The known properties are summarized below.

This compound

| Property | Value | Reference |

| CAS Number | 40991-34-2 | [1] |

| Molecular Formula | C₈H₅NO₂S | [1] |

| Molecular Weight | 179.20 g/mol | [1] |

| Boiling Point | 279.7°C at 760 mmHg | [1] |

Comparative Data: 1,2-Benzisothiazol-3(2H)-one (BIT)

For a broader understanding, the properties of the related compound 1,2-benzisothiazol-3(2H)-one (CAS No: 2634-33-5) are provided. This compound is widely used as a biocide and its properties are well-documented.

| Property | Value | Reference |

| CAS Number | 2634-33-5 | [2] |

| Molecular Formula | C₇H₅NOS | [2] |

| Molecular Weight | 151.19 g/mol | [2] |

| Melting Point | 154-158 °C | [3] |

| Water Solubility | 3.21 g/L (Predicted) | [4] |

| logP | 1.24 (Predicted) | [4] |

| pKa (Strongest Acidic) | 9.48 (Predicted) | [4] |

Synthetic and Analytical Workflows

The complete characterization of a compound involves its synthesis followed by the systematic determination of its properties. Below are logical workflows for these processes.

Caption: Plausible synthetic pathway for this compound via a nitrile intermediate.[5][6]

Caption: General experimental workflow for the physicochemical characterization of a synthesized compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following sections describe standard protocols for determining key physicochemical properties.

Melting Point Determination

The melting point provides information about the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[7]

-

Procedure:

-

Ensure the compound is dry and finely powdered.[8]

-

Pack a small amount of the compound into a capillary tube to a height of 1-2 cm.[7][8]

-

Place the capillary tube in the heating block of the melting point apparatus.[8]

-

Heat the sample rapidly to determine an approximate melting point, then allow the apparatus to cool.

-

Perform a second determination, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.[9]

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, measuring the equilibrium concentration of a compound in a saturated solution.[10][11]

-

Apparatus: Stoppered glass flasks or vials, constant temperature shaker/incubator, analytical balance, filtration or centrifugation system, analytical instrument for quantification (e.g., HPLC-UV, LC-MS).[10][12]

-

Procedure:

-

Add an excess amount of the solid compound to a flask containing a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4).[12][13]

-

Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).[10][13]

-

Agitate the flasks for a sufficient period to reach equilibrium (typically 18-24 hours or longer).[10][12]

-

After agitation, allow the flasks to stand to let undissolved solids settle.

-

Carefully remove an aliquot of the supernatant and separate the saturated solution from the excess solid using centrifugation or filtration (e.g., with a 0.45 µm filter).[10][14]

-

Quantify the concentration of the compound in the filtrate using a pre-validated analytical method and a calibration curve.[12]

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a compound's acidity. Potentiometric titration is a precise method for its determination.[15]

-

Apparatus: pH meter with a calibrated electrode, autoburette or manual burette, beaker, magnetic stirrer.

-

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titrate the solution by adding small, precise increments of a standardized titrant (e.g., NaOH for an acidic compound).[15]

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the midpoint of the steepest part of the curve or by analyzing the first derivative of the curve.[15]

-

Octanol-Water Partition Coefficient (LogP) Determination

The partition coefficient (LogP or Kow) quantifies a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[16][17]

-

Apparatus: Glass vials with screw caps, mechanical shaker, centrifuge, analytical instrument (HPLC-UV or LC-MS).

-

Procedure:

-

Prepare mutually saturated phases by shaking n-octanol and an aqueous buffer (e.g., PBS, pH 7.4) together for 24 hours and then separating the layers.[18]

-

Dissolve the compound in one of the phases (typically the one in which it is more soluble).

-

Add a known volume of this solution to a vial, followed by a known volume of the other phase (a 1:1 volume ratio is common).[17][18]

-

Cap the vial tightly and shake it for a sufficient time to allow partitioning equilibrium to be reached (e.g., 24 hours).[17][18]

-

Separate the two phases by centrifugation.

-

Carefully remove an aliquot from both the aqueous and octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[19]

-

Conclusion

This guide highlights the current state of knowledge regarding the physicochemical properties of this compound. While some basic identifiers and a boiling point are known, a significant data gap exists for crucial parameters such as melting point, pKa, aqueous solubility, and logP. The provided standard experimental protocols offer a clear path for researchers to fully characterize this compound. Such data is essential for unlocking its potential in drug discovery and other scientific applications, and further experimental investigation is strongly encouraged.

References

- 1. CAS 40991-34-2 | this compound - Synblock [synblock.com]

- 2. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808) - FooDB [foodb.ca]

- 5. 1,2-Benzisothiazole-3-carbonitrile | 16807-20-8 | Benchchem [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. bioassaysys.com [bioassaysys.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. waters.com [waters.com]

- 18. agilent.com [agilent.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,2-Benzisothiazole-3-carboxylic Acid (CAS: 40991-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzisothiazole-3-carboxylic acid, with the Chemical Abstracts Service (CAS) number 40991-34-2, is a heterocyclic organic compound that has garnered interest within the scientific community. As a derivative of the 1,2-benzisothiazole scaffold, it is recognized for its significant biological activities, particularly its antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, synthesis methodologies, biological activities with a focus on its antimicrobial mechanism, and spectroscopic data for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₅NO₂S and a molecular weight of 179.20 g/mol .[1] Key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 40991-34-2 | [1] |

| Molecular Formula | C₈H₅NO₂S | [1] |

| Molecular Weight | 179.20 g/mol | [1] |

| Synonyms | 1,2-Benzothiazole-3-carboxylic acid, Benzo[d]isothiazole-3-carboxylic acid | [1] |

Synthesis of this compound

One common precursor for the synthesis of the 1,2-benzisothiazole core is 2,2'-dithiodibenzoic acid.[2] A general conceptual workflow for the synthesis starting from a related precursor is outlined below.

Caption: Conceptual synthesis workflow.

A plausible synthetic approach involves the chlorination of 2,2'-dithio-bis-benzoyl chloride, followed by amination and cyclization to form the 1,2-benzisothiazol-3(2H)-one ring system.[3] Subsequent modification of the group at the 3-position would be necessary to introduce the carboxylic acid functionality. Another potential route starts from 2-halobenzonitriles, which can be reacted with a thiol to introduce the sulfur atom, followed by cyclization.[4]

Biological Activity and Mechanism of Action

Derivatives of 1,2-benzisothiazole are well-documented for their broad-spectrum antimicrobial and antifungal activities.[5][6] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[7]

The primary mechanism of antimicrobial action for benzisothiazolinones is believed to be the disruption of cellular integrity and the inhibition of key enzymatic processes.[8] The electrophilic sulfur atom in the isothiazolinone ring is thought to react with nucleophilic thiol groups (-SH) present in the cysteine residues of essential enzymes and proteins.[9] This interaction leads to the formation of disulfide bonds, thereby inactivating the enzymes and disrupting critical cellular functions, such as respiration and energy production.[8][9]

Caption: Proposed antimicrobial mechanism of action.

Experimental Protocols for Antimicrobial Susceptibility Testing

The antimicrobial efficacy of this compound can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC).

3.1.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is commonly employed.

-

Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard), and a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

3.1.2. Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)

The MFC/MBC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.

-

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the agar plates at the appropriate temperature until growth is visible in the control culture.

-

The MFC/MBC is the lowest concentration of the compound from which no microbial growth occurs on the agar plate.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the expected characteristic spectroscopic features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of 7.0-8.5 ppm. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165-185 ppm.[10] The aromatic carbons will appear in the range of 120-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.[11]

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1760-1690 cm⁻¹.[11]

-

C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.

-

C-N and C-S stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 179, corresponding to the molecular weight of the compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound (CAS 40991-34-2) is a compound with significant potential, particularly in the development of new antimicrobial agents. This technical guide has provided a foundational understanding of its chemical properties, synthesis, biological activity, and spectroscopic characterization. Further research into specific synthesis optimization, detailed antimicrobial spectrum analysis, and in-depth mechanistic studies will be crucial for unlocking its full therapeutic and industrial potential.

References

- 1. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic and Analytical Profile of 1,2-Benzisothiazole-3-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1,2-benzisothiazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible databases, this document outlines the predicted spectroscopic data based on the analysis of its structural features and known data from analogous compounds. Furthermore, it details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents a standard workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Ar-H (4 protons) | 7.5 - 8.5 | Multiplets | The protons on the benzene ring are expected to appear in the aromatic region, with their exact shifts and multiplicities depending on the electronic environment and coupling with neighboring protons. |

| -COOH | > 10 | Singlet (broad) | The carboxylic acid proton is typically deshielded and appears as a broad singlet at a high chemical shift. This peak may be exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -COOH | 165 - 185 | The carboxylic acid carbon is characteristically found in this downfield region. |

| Ar-C (quaternary, 2) | 120 - 150 | The two quaternary carbons of the benzene ring fused to the isothiazole ring. |

| Ar-CH (4) | 120 - 140 | The four protonated carbons of the benzene ring. |

| C=N | ~150-160 | The carbon of the isothiazole ring double bonded to nitrogen. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong | The carbonyl stretch is a strong and sharp absorption. Conjugation with the isothiazole ring may shift it to the lower end of the range. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | These bands are due to the carbon-carbon stretching vibrations within the benzene ring. |

| C-N Stretch | 1300 - 1350 | Medium | |

| C-S Stretch | 600 - 800 | Weak |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]+• | 179.01 | The molecular ion peak, corresponding to the molecular weight of the compound (C₈H₅NO₂S). |

| [M-COOH]+ | 134.01 | A potential fragment corresponding to the loss of the carboxylic acid group. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300, 400, or 500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electron Impact - EI): Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). The sample is ionized by a beam of electrons, and the resulting charged fragments are separated by their mass-to-charge ratio.

-

Data Acquisition (Electrospray Ionization - ESI): For less volatile compounds, ESI is a preferred method. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

An In-depth Technical Guide on the Crystal Structure of a 1,2-Benzisothiazole Carboxylic Acid Derivative

Introduction

This technical guide provides a detailed overview of the crystal structure of 1,2-benzisothiazol-3-yl-acetic acid, a closely related analogue to 1,2-benzisothiazole-3-carboxylic acid. Due to the current lack of publicly available crystallographic data for this compound, this guide will focus on its acetic acid derivative to provide valuable structural insights for researchers, scientists, and drug development professionals. The data presented is based on the single-crystal X-ray diffraction study reported by P. Domiano and C. Branca.

Crystallographic Data

The crystal structure of 1,2-benzisothiazol-3-yl-acetic acid (I) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c. The following table summarizes the key crystallographic and data collection parameters.

| Parameter | Value |

| Chemical Formula | C₉H₇NO₂S |

| Molecular Weight | 193.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 12.263(3) Å |

| b = 8.989(1) Å | |

| c = 16.779(3) Å | |

| β = 111.87(1)° | |

| Unit Cell Volume | 1716.5(6) ų |

| Z (Molecules per unit cell) | 8 |

| Calculated Density (Dx) | 1.495 g/cm³ |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Temperature | Room Temperature |

| F(000) | 800 |

| Final R-factor | 0.061 for 1391 observed reflections |

Molecular Structure and Conformation

The molecular structure of 1,2-benzisothiazol-3-yl-acetic acid reveals a planar benzisothiazole moiety. The dihedral angle between the fused benzene and isothiazole rings is a mere 0.6(1)°. This planarity is a significant feature of the core heterocyclic system.

The carboxylic acid side chain, however, is not coplanar with the benzisothiazole ring system. The plane passing through the carboxylic acid group forms a substantial angle of 77.8(2)° with the isothiazole ring. This perpendicular orientation of the side chain relative to the ring is a key conformational feature that influences the crystal packing and potential intermolecular interactions.

Experimental Protocols

Synthesis and Crystallization

A detailed synthesis protocol for 1,2-benzisothiazol-3-yl-acetic acid was not provided in the crystallographic report. However, a general workflow for the synthesis and crystallization of such compounds can be outlined as follows:

X-ray Data Collection and Structure Determination

Single-crystal X-ray diffraction data were collected at room temperature using Copper Kα radiation. The structure was solved using direct methods with the SHELX76 program and subsequently refined.

Logical Relationships in Structural Analysis

The determination of the crystal structure follows a logical progression from experimental data to the final refined model. This process is crucial for obtaining accurate and reliable structural information.

This technical guide has detailed the crystal structure of 1,2-benzisothiazol-3-yl-acetic acid, serving as a valuable proxy for understanding the structural characteristics of this compound. The key takeaways include the planar benzisothiazole core and the perpendicular orientation of the carboxylic acid-containing side chain. This structural information is fundamental for researchers in medicinal chemistry and materials science, aiding in the design of novel compounds with tailored properties. Further research to determine the crystal structure of this compound itself is warranted to provide a direct comparison and deeper understanding of the impact of the methylene spacer on the solid-state architecture.

The Multifaceted Biological Activities of 1,2-Benzisothiazole-3-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of 1,2-benzisothiazole-3-carboxylic acid derivatives, with a focus on their antimicrobial, anticancer, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The primary mechanism of action is believed to involve the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microorganisms.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| BIT-001 | N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic ester | Gram-positive bacteria | 1.25 - 10 | [1] |

| BIT-001 | N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic ester | Dermatophytes | 0.7 - 12 | [1] |

| BIT-002 | N-alkoxybenzyl derivative | Bacillus subtilis | Not specified | [2] |

| BIT-002 | N-alkoxybenzyl derivative | Staphylococcus aureus | Not specified | [2] |

| BIT-003 | N-aryl derivative | Bacillus subtilis | Not specified | [2] |

| BIT-003 | N-aryl derivative | Staphylococcus aureus | Not specified | [2] |

| BIT-004 | N-alkoxyphenyl derivative | Bacillus subtilis | Not specified | [2] |

| BIT-004 | N-alkoxyphenyl derivative | Staphylococcus aureus | Not specified | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard)

-

This compound derivative stock solution

-

Positive control (growth control) and negative control (sterility control)

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivative in the broth medium directly in the microtiter plate.

-

Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Inoculate each well of the microtiter plate with the standardized inoculum, ensuring a final volume of 100 µL per well.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Seal the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as potent anticancer agents. Their cytotoxic effects have been observed against a variety of cancer cell lines, and their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways implicated in cancer progression.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| BIT-AC01 | Phenylacetamide derivative | Paraganglioma (PTJ64i) | 8.49 | [3] |

| BIT-AC01 | Phenylacetamide derivative | Pancreatic Cancer (AsPC-1) | 12.44 | [3] |

| BIT-AC02 | Benzothiazole aniline derivative | Human lung cancer (A549) | >500 | [4] |

| BIT-AC03 | N-methyl piperazinyl derivative | Breast Cancer (MCF-7) | 0.008 - 0.017 | [5] |

| BIT-AC04 | Carbonic Anhydrase IX inhibitor (5c) | Human colon cancer (HT-29) | Not specified | [6] |

| BIT-AC05 | Carbonic Anhydrase IX inhibitor (5j) | Human colon cancer (HT-29) | Not specified | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathways in Anticancer Activity

1,2-benzisothiazole derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the activation of caspases. Specifically, some derivatives are potent inhibitors of caspase-3, a key executioner caspase in the apoptotic cascade.

Caspase-3 Mediated Apoptosis Pathway

Caption: Intrinsic apoptosis pathway initiated by 1,2-benzisothiazole derivatives.

Furthermore, some benzothiazole derivatives have been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway in cancer.

Antiviral Activity

Certain this compound derivatives have emerged as promising antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Their mechanism of action often involves the inhibition of key viral enzymes, such as reverse transcriptase.

Quantitative Antiviral Data

The following table summarizes the antiviral activity of selected 1,2-benzisothiazole derivatives.

| Compound ID | Derivative Type | Virus | Assay | IC50 / EC50 (µM) | Reference |

| BIT-AV01 | Benzisothiazolone derivative | HIV-1 | RNase H inhibition | 0.160 ± 0.030 | [7] |

| BIT-AV01 | Benzisothiazolone derivative | HIV-1 | DNA polymerase inhibition | 5.97 ± 3.10 | [7] |

| BIT-AV01 | Benzisothiazolone derivative | HIV-1 | Antiviral activity | 1.68 ± 0.94 | [7] |

| BIT-AV02 | Benzisothiazolone derivative | HIV-1 | RNase H inhibition | 0.130 ± 0.040 | [7] |

| BIT-AV02 | Benzisothiazolone derivative | HIV-1 | DNA polymerase inhibition | 2.64 ± 1.85 | [7] |

| BIT-AV02 | Benzisothiazolone derivative | HIV-1 | Antiviral activity | 2.68 ± 0.54 | [7] |

Experimental Protocol: HIV-1 Reverse Transcriptase RNase H Activity Assay (Fluorescence-based)

This assay measures the inhibition of the RNase H activity of HIV-1 reverse transcriptase (RT), which is essential for viral replication.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Fluorescently labeled RNA/DNA hybrid substrate

-

Assay buffer

-

This compound derivative stock solution

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Dispense the this compound derivative at various concentrations into the wells of a 384-well plate.

-

Add the HIV-1 RT enzyme to the wells.

-

Initiate the reaction by adding the fluorescently labeled RNA/DNA hybrid substrate.

-

Incubate the plate at 37°C for a specified time.

-

Measure the increase in fluorescence resulting from the cleavage of the RNA strand by the RNase H activity of RT using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Workflow for HIV-1 Reverse Transcriptase Inhibition Assay

Caption: Workflow for assessing the inhibition of HIV-1 Reverse Transcriptase.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide demonstrate significant potential as antimicrobial, anticancer, and antiviral drugs. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a valuable resource for researchers in the field, facilitating further investigation and optimization of these promising compounds for clinical applications. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tribioscience.com [tribioscience.com]

- 6. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Multifaceted Therapeutic Potential of 1,2-Benzisothiazoles: A Comprehensive Technical Review

For Immediate Release

PISA, Italy – The 1,2-benzisothiazole scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, chemical properties, and diverse biological applications of 1,2-benzisothiazole derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Chemical Synthesis and Properties

The synthesis of the 1,2-benzisothiazole core and its derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of 2-mercaptobenzamide or its derivatives.[1] Another established approach begins with 2,2'-dithiodibenzoic acid, which undergoes amidation and subsequent cyclization.[1] More contemporary methods include a cobalt-catalyzed intramolecular S-N bond formation in an aqueous medium, offering an environmentally friendly and efficient pathway to these compounds.[2]

The parent compound, 1,2-benzisothiazol-3(2H)-one, is a white to yellowish solid with a melting point of 155.5-157°C.[3] Its solubility in water is limited but can be influenced by pH. The chemical structure of the 1,2-benzisothiazole core allows for substitutions at various positions, enabling the modulation of its physicochemical properties and biological activities.

Biological Activities of 1,2-Benzisothiazole Derivatives

Derivatives of 1,2-benzisothiazole have been extensively studied and have shown significant potential in various therapeutic areas. The following sections summarize the key findings, with quantitative data presented in the accompanying tables.

Antimicrobial Activity

1,2-Benzisothiazole derivatives have demonstrated potent antimicrobial activity against a range of pathogens.[4] N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one, along with their esters and amides, have shown significant efficacy against Gram-positive bacteria, with some compounds exhibiting potencies 10 to 20 times higher than the parent 1,2-benzisothiazolin-3-one.[5] Notably, these compounds were found to be inactive against E. coli.[5] Certain sulfonamide and sulfonylurea derivatives have also displayed good antibacterial activity against Gram-positive bacteria, with a marked synergistic effect when combined with trimethoprim.[6] The antifungal activity is also prominent, with some derivatives showing selective action against various fungi, including yeasts and dermatophytes.[5][6]

Table 1: Antimicrobial Activity of 1,2-Benzisothiazole Derivatives

| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference(s) |

| N-arylalkanoic and N-aryloxyalkanoic acids (compounds 4-12) and their esters and amides (compounds 13-26) | Gram-positive bacteria | 10-20 times more potent than 1,2-benzisothiazolin-3-one | [5] |

| Compounds 12-23 | Yeasts and moulds | Considerable susceptibility | [5] |

| Sulfonamide derivatives (compounds 7 and 8) | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | Good antibacterial activity; strong synergism with trimethoprim | [6] |

| Benzenesulfonylurea derivative (compound 9) | Madurella mycetomatis, Epidermophyton floccosum, Microsporum gypseum, Trichophyton spp. | Very marked antimycotic action | [6] |

Anticancer Activity

The anticancer potential of 1,2-benzisothiazole derivatives has been a significant area of investigation. These compounds have demonstrated cytotoxicity against various cancer cell lines through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[7][8] For instance, certain benzisothiazolone derivatives have shown dose-dependent inhibition of NF-κB in Hodgkin's Lymphoma cells, leading to cytotoxicity.[9] Specifically, some derivatives suppressed both p50 and p65 subunits of NF-κB.[9] Other studies have highlighted the role of these compounds in inhibiting carbonic anhydrase IX (CAIX), an enzyme associated with tumor hypoxia, thereby blocking cancer cell growth under hypoxic conditions.[10][11]

Table 2: Anticancer Activity of 1,2-Benzisothiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Benzisothiazolone derivative 1 | Hodgkin's Lymphoma (L428) | 3.3 µg/ml | [9] |

| Benzisothiazolone derivative 2 | Hodgkin's Lymphoma (L428) | 4.35 µg/ml | [9] |

| Benzisothiazolone derivative 3 | Hodgkin's Lymphoma (L428) | 13.8 µg/ml | [9] |

| 2-substituted benzothiazole derivative A | Hepatocellular Carcinoma (HepG2) | 56.98 µM (24h), 38.54 µM (48h) | [12][13] |

| 2-substituted benzothiazole derivative B | Hepatocellular Carcinoma (HepG2) | 59.17 µM (24h), 29.63 µM (48h) | [12][13] |

| Substituted bromopyridine acetamide benzothiazole derivative 29 | SKRB-3, SW620, A549, HepG2 | 1.2 nM, 4.3 nM, 44 nM, 48 nM | [14][15] |

| Naphthalimide derivative 66 | HT-29, A549, MCF-7 | 3.72 ± 0.3 µM, 4.074 ± 0.3 µM, 7.91 ± 0.4 µM | [14] |

| Naphthalimide derivative 67 | HT-29, A549, MCF-7 | 3.47 ± 0.2 µM, 3.89 ± 0.3 µM, 5.08 ± 0.3 µM | [14] |

| Benzothiazole aniline derivative L1 | A549 | >500 µM | [16] |

| Benzothiazole aniline derivative L2 | A549 | >500 µM | [16] |

| Benzothiazole aniline derivative L3 | A549 | 240.2 µM | [16] |

| Platinum complex L1Pt | A549 | >500 µM | [16] |

| Platinum complex L2Pt | A549 | 10.3 µM | [16] |

| Platinum complex L3Pt | A549 | 10.1 µM | [16] |

Anti-inflammatory and Anticonvulsant Activities

Several 1,2-benzisothiazole derivatives have exhibited notable anti-inflammatory and anticonvulsant properties. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators.[17][18] The anticonvulsant activity has been demonstrated in preclinical models such as the maximal electroshock seizure (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures.[19][20]

Table 3: Anti-inflammatory and Anticonvulsant Activity of 1,2-Benzisothiazole Derivatives

| Compound/Derivative | Biological Activity | Animal Model/Assay | Efficacy Metric (e.g., % inhibition, ED50) | Reference(s) |

| Various 2-amino benzothiazole derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Comparable to diclofenac sodium | [21] |

| 1,2-benzothiazine derivatives | Anti-inflammatory | In vivo and in vitro models | Stronger than traditional NSAIDs | [18] |

| Denzimol (imidazole derivative) | Anticonvulsant | Maximal Electroshock Seizure (MES) test in mice and rabbits | Nearly equivalent to phenytoin and phenobarbital | [22] |

| 1-Phenylcyclohexylamine (PCA) | Anticonvulsant | Maximal Electroshock (MES) seizure test in mice | ED50: 7.0 mg/kg, i.p. | [23] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide synthesized protocols for key experiments cited in the literature.

Synthesis of 1,2-Benzisothiazol-3(2H)-one

This protocol is a general representation of a common synthetic method.

Materials:

-

2,2'-dithiobisbenzoyl chloride

-

Methylene chloride

-

Concentrated ammonium hydroxide (NH4OH)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

Chlorine gas is bubbled into a stirred suspension of 2,2'-dithiobisbenzoyl chloride in methylene chloride.[3]

-

The resulting solution is added to concentrated ammonium hydroxide with vigorous stirring.[3]

-

The mixture is stirred for one hour after the addition is complete.[3]

-

The resulting solid is collected by filtration.[3]

-

The damp solid is suspended in water and acidified by adding concentrated hydrochloric acid with vigorous stirring.[3]

-

The solid product is isolated by filtration and washed with water.[3]

-

The final product is dried in vacuo to yield 1,2-benzisothiazol-3(2H)-one.[3]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well tissue culture plates

-

Cells to be tested

-

1,2-benzisothiazole derivative compounds

-

Culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Plate cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[24][25]

-

Treat the cells with various concentrations of the 1,2-benzisothiazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).[24][25]

-

Add 10 µL of MTT solution to each well.[24]

-

Incubate the plates at 37°C for 2-4 hours, or until a purple precipitate is visible.[24][26]

-

Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[24]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[24]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

Materials:

-

Rats or mice

-

1% carrageenan solution in saline

-

1,2-benzisothiazole derivative compounds

-

Vehicle (e.g., saline, DMSO)

-

Plethysmometer or calipers

Procedure:

-

Administer the 1,2-benzisothiazole derivative or vehicle to the animals (e.g., orally or intraperitoneally).[27][28]

-

After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[27][29]

-

Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[28][29]

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

This model is used to screen for compounds effective against generalized tonic-clonic seizures.

Materials:

-

Mice or rats

-

Electroconvulsive shock apparatus with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Conductive solution (0.9% saline)

-

1,2-benzisothiazole derivative compounds

-

Vehicle

Procedure:

-

Administer the 1,2-benzisothiazole derivative or vehicle to the animals.[19][20]

-

At the time of expected peak effect, apply a drop of topical anesthetic and then conductive saline to the corneas of each animal.[19]

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through the corneal electrodes.[19][20]

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[19]

-

A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can then be determined.[19]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,2-benzisothiazole derivatives are a result of their interaction with various cellular targets and signaling pathways.

Inhibition of NF-κB Signaling Pathway

Several studies have indicated that the anticancer and anti-inflammatory effects of certain 1,2-benzisothiazole derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][30] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate target gene expression. Some 1,2-benzisothiazole derivatives have been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of downstream targets like COX-2 and iNOS.[13][30]

Caption: Inhibition of the NF-κB signaling pathway by 1,2-benzisothiazole derivatives.

Carbonic Anhydrase Inhibition

Certain 1,2-benzisothiazole derivatives act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX.[10][11] CAIX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression, and metastasis. By inhibiting CAIX, these compounds can disrupt the pH regulation in cancer cells, leading to a reduction in their proliferation and survival, especially under hypoxic conditions.

Caption: Inhibition of Carbonic Anhydrase IX (CAIX) by 1,2-benzisothiazole derivatives.

Experimental Workflow for Drug Discovery

The discovery and development of novel 1,2-benzisothiazole-based therapeutic agents typically follow a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery of 1,2-benzisothiazole-based drugs.

Conclusion

The 1,2-benzisothiazole scaffold represents a versatile and promising platform for the development of new drugs targeting a wide range of diseases. The extensive research into their synthesis and biological activities has provided a solid foundation for future drug discovery efforts. The quantitative data and detailed protocols presented in this guide are intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic. The continued exploration of the structure-activity relationships and mechanisms of action of 1,2-benzisothiazole derivatives holds great promise for addressing unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.net [pharmacyjournal.net]

- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. flore.unifi.it [flore.unifi.it]

- 15. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 21. sphinxsai.com [sphinxsai.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. biotium.com [biotium.com]

- 25. protocols.io [protocols.io]

- 26. atcc.org [atcc.org]

- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 28. inotiv.com [inotiv.com]

- 29. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Benzisothiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzisothiazole scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzisothiazole derivatives. It delves into detailed experimental protocols for key synthetic methodologies and presents a consolidated view of their quantitative biological activities. Furthermore, this guide elucidates the intricate mechanisms of action, including the modulation of critical signaling pathways implicated in cancer and microbial pathogenesis, visualized through detailed diagrams. This document serves as an in-depth resource for researchers engaged in the exploration and development of novel benzisothiazole-based therapeutic agents.

Discovery and Historical Perspective

The history of benzisothiazoles is intrinsically linked to the serendipitous discovery of its most famous derivative, saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). In 1879, Constantin Fahlberg, a chemist working in the laboratory of Ira Remsen at Johns Hopkins University, accidentally discovered the intensely sweet taste of a compound he had been working on, benzoic sulfimide.[1][2] This discovery, born from a coal tar derivative, marked the inception of the field of artificial sweeteners and laid the foundation for the exploration of the benzisothiazole chemical space.[2]

Fahlberg and Remsen jointly published their findings on the synthesis of this novel compound.[2] Recognizing its commercial potential, Fahlberg later patented a method for its production and named it saccharin.[2] The original synthesis, known as the Remsen-Fahlberg process, started from toluene.[1] Over the decades, particularly in response to raw material shortages during wartime, alternative synthetic routes were developed.[3] A notable advancement came in 1950 from the Maumee Chemical Company in Toledo, Ohio, which developed an improved synthesis starting from methyl anthranilate.[1]

Beyond its application as a sweetener, the broader family of benzisothiazole compounds has been the subject of extensive research, revealing a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.[4][5][6] This has established the benzisothiazole nucleus as a versatile pharmacophore in modern drug discovery.

Synthetic Methodologies and Experimental Protocols

The construction of the benzisothiazole ring system can be achieved through various synthetic strategies. Below are detailed protocols for seminal and contemporary methods.

Synthesis of Saccharin (1,2-Benzisothiazol-3(2H)-one 1,1-dioxide)

The classical Remsen-Fahlberg process involves the oxidation of o-toluenesulfonamide. While historically significant, modern industrial production often utilizes alternative, more efficient methods due to the harsh oxidizing agents traditionally used.[7][8] A general representation of this process is the oxidation of the methyl group of o-toluenesulfonamide to a carboxylic acid, which then cyclizes to form saccharin.[7]

This improved synthesis begins with anthranilic acid and proceeds through a series of reactions involving diazotization, sulfonation, chlorination, and amination to yield saccharin.[9]

Synthesis of 1,2-Benzisothiazol-3(2H)-one

This core benzisothiazole structure is a crucial intermediate for the synthesis of numerous derivatives.

Experimental Protocol:

-

Suspend 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L).

-

Bubble chlorine gas (239 g, 3.37 moles) into the stirred suspension.

-

Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring.

-

Continue stirring for one hour after the addition is complete.

-

Filter the mixture to yield a damp solid.

-

Suspend the solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl with vigorous stirring.

-

Isolate the solid product by filtration and wash it on the filter with about 3 L of water.

-

Dry the product in vacuo at 30°C to yield 1,2-benzisothiazol-3(2H)-one (902 g, 88.5% yield) with a melting point of 155.5-157°C.[10]

Experimental Protocol:

-

In a 250 mL reactor, combine a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (15.28 g, molar ratio 3:1), Mn(OH)₃ (0.42 g), triethanolamine (0.60 g), and ethanol (160 mL).

-

Heat the mixture to 120°C with stirring.

-

Introduce oxygen to maintain the reactor pressure at 0.2 MPa.

-

After 10 hours, stop the reaction and remove the ethanol by rotary evaporation.

-

Add 100 mL of water and stir for 20 minutes.

-

Filter the mixture and dry the filter cake to obtain 1,2-benzisothiazol-3(2H)-one as a white solid (12.23 g, 90% yield) with a melting point of 154-156°C and a purity of 98% by liquid chromatography.[11]

Synthesis of 2,1-Benzisothiazole

A simple synthesis for the isomeric 2,1-benzisothiazole has also been developed, expanding the chemical diversity of this compound family.[12]

Biological Activities and Quantitative Data

Benzisothiazole derivatives exhibit a remarkable range of biological activities. The following tables summarize key quantitative data from various studies.

Antimicrobial Activity

Many benzisothiazole derivatives have demonstrated significant activity against a spectrum of bacterial and fungal pathogens.[13][14][15]

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | S. aureus | 15.6 | [15] |

| E. coli | 7.81 | [15] | |

| S. typhi | 15.6 | [15] | |

| K. pneumoniae | 3.91 | [15] | |

| Benzothiazole clubbed isatin derivative (41c) | E. coli | 3.1 | [14] |

| P. aeruginosa | 6.2 | [14] | |

| Schiff base containing benzothiazole (56, 59a-d) | K. pneumonia | 0.4-0.8 | [14] |

| Pyrimidine benzothiazole derivative (133) | S. aureus | 78.125 | [14] |

| E. coli | 78.125 | [14] |

Anticancer Activity

The anticancer potential of benzisothiazole derivatives has been extensively investigated, with several compounds showing potent cytotoxicity against various cancer cell lines.[16][17]

| Compound/Derivative | Cancer Cell Line | IC₅₀ | Reference |

| Substituted bromopyridine acetamide benzothiazole (29) | SKRB-3 (Breast) | 1.2 nM | [16] |

| SW620 (Colon) | 4.3 nM | [16] | |

| A549 (Lung) | 44 nM | [16] | |

| HepG2 (Liver) | 48 nM | [16] | |

| Isoxazole pyrimidine based BTA (34) | Colo205 (Colon) | 5.04 µM | [16] |

| Benzisothiazole derivative 'g' | MDA-MB-231 (Breast) | Significant cytotoxicity from 10µM | [17] |

Enzyme Inhibition

Benzisothiazole derivatives have been identified as inhibitors of various enzymes, highlighting their potential for therapeutic intervention in a range of diseases.[18][19][20][21]

| Compound/Derivative | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| Benzothiazolone derivative (M13) | Butyrylcholinesterase (BChE) | IC₅₀ = 1.21 µM | [18] |

| Benzothiazolone derivative (M2) | Butyrylcholinesterase (BChE) | IC₅₀ = 1.38 µM | [18] |

| Benzothiazole derivative (4f) | Acetylcholinesterase (AChE) | IC₅₀ = 23.4 ± 1.1 nM | [21] |

| Benzothiazole derivative (4m) | Acetylcholinesterase (AChE) | IC₅₀ = 27.8 ± 1.0 nM | [21] |

| Pyrazol-3(2H)-one derivative (16b) | Dihydropteroate Synthase (DHPS) | IC₅₀ = 7.85 µg/mL | [19] |

| Benzothiazole-amino acid conjugates | Carbonic Anhydrase V (hCA V) | Micromolar inhibition | [20] |

| Carbonic Anhydrase II (hCA II) | Micromolar inhibition | [20] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of benzisothiazole derivatives are often attributed to their interaction with specific molecular targets and the modulation of key cellular signaling pathways.

Anticancer Mechanisms

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain benzisothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[4][22]

References

- 1. Saccharin - Wikipedia [en.wikipedia.org]

- 2. The Pursuit of Sweet | Science History Institute [sciencehistory.org]

- 3. US4145349A - Process for the production of saccharine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. KR101877778B1 - Preparation method of saccharin by using enhanced oxidation process of o-toluene sulfonamide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. prepchem.com [prepchem.com]

- 11. 1,2-Benzisothiazol-3(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 12. A simple synthesis of 2,1-benzisothiazole - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thepharmajournal.com [thepharmajournal.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 20. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the 1,2-Benzisothiazole Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth overview of the theoretical studies on the 1,2-benzisothiazole ring system, focusing on its synthesis, reactivity, and biological interactions.

Theoretical Framework and Computational Approaches

Theoretical studies of the 1,2-benzisothiazole ring system primarily employ quantum chemical methods to elucidate its electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a widely used computational method for these investigations, often utilizing functionals like B3LYP with basis sets such as 6-31G* to provide a balance between accuracy and computational cost.[1] These studies are crucial for understanding the fundamental properties of the 1,2-benzisothiazole core and for the rational design of novel derivatives with desired functionalities.

Molecular Geometry and Aromaticity